5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.
Synthesis Analysis
Synthesis analysis involves studying how the compound can be synthesized from available starting materials. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s structure, including the arrangement of atoms and the lengths and types of chemical bonds.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can provide insights into the compound’s reactivity and potential uses.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Applications in Medicinal Chemistry : Compounds with a similar structure to the one mentioned have been synthesized for various medicinal applications. For example, novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, including those with methoxy groups, have been developed as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2), along with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiulcer Agents : Imidazo[1,2-a]pyridines, which share structural similarities, have been investigated as potential antiulcer agents. These compounds, particularly those substituted at the 3-position, have shown promising cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity in a gastric fistula rat model (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Central Nervous System Activities : Imidazo[1,2-b]pyridazines, similar in structure to the compound , have been synthesized and tested for their central nervous system activities. These compounds have been evaluated for their ability to displace diazepam from rat brain membranes, indicating potential applications in CNS-related therapies (Barlin, Davies, Davis, & Harrison, 1994).
Antiviral Activities : Research into similar compounds has led to the discovery of potential antiviral agents. For instance, imidazo[4,5-c]pyridine compounds have been investigated for their role in antiviral drug discovery, exploring new strategies for treating viral infections such as dengue fever and HIV (De Clercq, 2009).
Safety And Hazards
Researchers would also assess the compound’s safety and potential hazards. This can involve studying its toxicity, flammability, and environmental impact.
Future Directions
Finally, researchers would consider future directions for studying the compound. This could involve further studies to better understand its properties, potential modifications to improve its properties, or potential applications.
Please note that this is a general approach and the specific steps can vary depending on the compound and the goals of the research. For a specific compound like “5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide”, you would need to consult the relevant scientific literature or conduct experiments to obtain this information.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-4-5-14(18-12-27-20(24-18)8-9-21(26-27)30-3)10-17(13)25-22(28)16-11-15(23)6-7-19(16)29-2/h4-12H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNCGUCVXXXJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide |
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